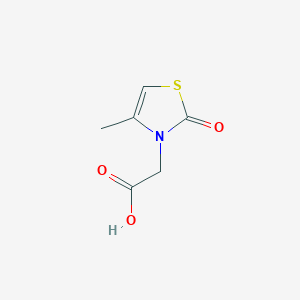

2-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid

Description

2-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid is a thiazolidinone derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen (1,3-thiazol-2-one) substituted with a methyl group at position 4 and an acetic acid moiety at position 2. This compound is of interest in medicinal chemistry due to the bioactivity of thiazolidinones, which are known for antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . Its CAS registry number is 68104-03-0, and it is commercially available from suppliers like Santa Cruz Biotechnology and Biopharmacule Speciality Chemicals .

Properties

IUPAC Name |

2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-4-3-11-6(10)7(4)2-5(8)9/h3H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXSNFPDNUJKLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=O)N1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68104-03-0 | |

| Record name | 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylthiosemicarbazide with α-haloketones, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse thiazole derivatives .

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 173.19 g/mol. The structural representation can be described by the following SMILES notation: CC1=CSC(=O)N1CC(=O)O . Its thiazole ring contributes to its biological activities, making it a subject of interest in drug development.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds related to this compound can induce apoptosis in various cancer cell lines:

- Cell Lines Tested : NIH/3T3 (mouse embryoblast), A549 (human lung adenocarcinoma), and U251 (human glioblastoma).

- IC50 Values : Some derivatives showed IC50 values as low as 23.30 ± 0.35 µM against A549 cells, indicating strong selectivity and potential for further development .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Thiazole-based compounds are known to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Effects

Recent studies have highlighted the antimicrobial potential of thiazole derivatives against various bacterial strains. For example:

- Activity Against Staphylococcus aureus : Certain derivatives demonstrated potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than standard antibiotics .

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for developing new anticancer drugs.

- Antioxidant Supplements : The compound's antioxidant properties may lead to its use in dietary supplements aimed at combating oxidative stress.

- Antimicrobial Agents : The demonstrated efficacy against bacterial infections suggests potential development as an antibiotic or adjunct therapy.

Case Study 1: Anticancer Activity Evaluation

A study conducted on synthesized thiazole derivatives revealed that specific substitutions on the thiazole ring significantly enhanced anticancer activity against human cancer cell lines. The structure–activity relationship (SAR) indicated that the presence of electronegative groups at specific positions was crucial for efficacy .

Case Study 2: Antioxidant Efficacy

In a comparative study assessing various thiazole derivatives' antioxidant capabilities, this compound exhibited superior free radical scavenging activity compared to standard antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The following analogs share the 1,3-thiazol-2-one core but differ in substituents, leading to variations in physicochemical and biological properties:

Physicochemical Properties

- Solubility: Thiazolidinones with polar substituents (e.g., hydroxyl or carboxylic acid groups) exhibit higher water solubility. For instance, the hydroxy analog (CAS 6628-19-9) is more hydrophilic than the methyl-substituted derivative .

- Thermal Stability: The chloro-substituted benzothiazole analog (CAS 2173-57-1) has a higher melting point (~139–140°C) compared to non-aromatic derivatives .

Commercial Availability and Pricing

| Compound | Supplier | Purity | Price (USD) |

|---|---|---|---|

| This compound | Santa Cruz Biotechnology | 97% | $197 (250 mg) |

| 2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid | CymitQuimica | 95% | €500 (250 mg) |

| 2-(4-Chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetic acid | ChemBK | Not Listed | Inquiry Required |

Biological Activity

2-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid, a thiazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Chemical Formula | CHNOS |

| Molecular Weight | 173.19 g/mol |

| IUPAC Name | 2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetic acid |

| PubChem CID | 2468238 |

Research indicates that this compound exhibits significant inhibitory activity against aldose reductase (ALR2), an enzyme implicated in diabetic complications. In a comparative study, this compound demonstrated submicromolar IC values for ALR2 inhibition, surpassing the efficacy of epalrestat, a clinically used aldose reductase inhibitor .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the thiazole ring can enhance biological activity. For instance, the presence of electron-donating groups at specific positions on the thiazole structure increases potency against ALR2 and cytotoxicity towards cancer cell lines .

Antidiabetic Activity

The primary pharmacological interest in this compound lies in its potential as an antidiabetic agent. By inhibiting ALR2, it may help mitigate complications associated with diabetes mellitus. Studies have shown that derivatives of thiazolidinones exhibit strong antidiabetic properties through similar mechanisms .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity in treated MDA-MB-231 cells .

Case Studies and Research Findings

- Aldose Reductase Inhibition : A study highlighted that the compound exhibited potent inhibition of ALR2 with an IC significantly lower than epalrestat . Molecular docking studies identified critical interactions with amino acids in the active site of ALR2.

- Cytotoxicity Against Cancer Cells : Research indicated that the compound could induce apoptosis in MDA-MB-231 breast cancer cells. The increase in apoptotic cells was quantified using flow cytometry techniques .

- Antimicrobial Properties : Preliminary tests suggest some derivatives may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the standard synthetic routes for 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid, and what reaction conditions are critical for reproducibility?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing intermediates (e.g., thiazolone derivatives) with halogenated acetic acids in polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol. For example, refluxing 4-methyl-2-oxothiazolidine with chloroacetic acid in aqueous NaOH under ice-cooling (pH adjustment to 1–2) yields the target compound . Key conditions include temperature control (e.g., 18-hour reflux), solvent selection, and post-reaction purification via recrystallization (e.g., ethanol/water mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.